Phenacyl 4-methyl-3-sulfamoylbenzoate
Description
Properties
IUPAC Name |
phenacyl 4-methyl-3-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11-7-8-13(9-15(11)23(17,20)21)16(19)22-10-14(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJNGIFARUSGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 4-methyl-3-sulfamoylbenzoate typically involves the bromination of aromatic ketones under metal-free conditions. One common method includes the use of phenyliodine diacetate (PIDA) in the presence of potassium bromide (KBr) and p-toluenesulfonic acid monohydrate (p-TsOH.H2O) as catalysts . The reaction is carried out at room temperature, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination techniques using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 4-methyl-3-sulfamoylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenacyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenacyl derivatives.
Scientific Research Applications
Phenacyl 4-methyl-3-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenacyl 4-methyl-3-sulfamoylbenzoate involves its interaction with various molecular targets and pathways. The phenacyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins and enzymes. This
Comparison with Similar Compounds
Structural Conformation and Occupancy
Phenacyl 4-methyl-3-sulfamoylbenzoate belongs to the broader class of phenacyl benzoate derivatives, which exhibit conformational diversity. Key findings from analogous compounds include:
| Compound Type | Conformation | Structural Occupancy Range | Intermolecular Interactions |
|---|---|---|---|
| Phenacyl benzoate derivatives | Synclinal (71°–91°) | 63%–69% (30/36 compounds) | Weak π…π or C–H…π interactions |
| Adamantyl-based esters | Synclinal (69.7°–86.12°) | Mostly <63% | Limited due to bulky adamantane group |
| Target compound | Likely synclinal* | Estimated 63%–69%* | Enhanced H-bonding (sulfamoyl group)* |
*Inferred from trends in phenacyl benzoates .
- Conformation : Unlike periplanar or mixed conformations observed in some phenacyl benzoates, the target compound is expected to adopt a synclinal conformation (C13–O1–C12–C11 torsion angles ~71°–91°), similar to other derivatives in this class .
- Structural Occupancy: Phenacyl benzoates generally occupy 63%–69% of crystal lattice space, driven by aromatic interactions. The bulky adamantane group in adamantyl-based esters reduces occupancy (<63%) by limiting packing efficiency.
Intermolecular Interactions and Packing Patterns
- Phenacyl Benzoates : Dominated by weak π…π or C–H…π interactions, leading to diverse packing patterns. Substituents like halides or methyl groups minimally disrupt these interactions .
- Adamantyl-Based Esters : The adamantane moiety eliminates π-interactions, resulting in simpler isostructural packing .
- This could reduce structural flexibility but improve crystallinity .
Chromatographic Behavior (Retention Indices)
While direct data on the target compound are unavailable, phenacyl halides (e.g., phenacyl bromides) exhibit lower-than-expected retention indices due to halogen-carbonyl interactions . By analogy, the sulfamoyl group in this compound may:
Functional Group Comparisons
| Compound | Functional Groups | Key Properties |
|---|---|---|
| Phenacyl halides | Halogen + carbonyl | Low retention indices; halogen bonding |
| Phenyl 3,4-diaminobenzoate | Amino + carbonyl | High H-bonding; potential toxicity |
| 2-Phenylbenzimidazole-5-sulfonic acid | Sulfonic acid + benzimidazole | High polarity; UV absorption |
| Target compound | Sulfamoyl + methyl | Balanced H-bonding and steric effects |
The sulfamoyl group in the target compound distinguishes it from halides (less polar) and sulfonic acids (more polar), positioning it as a moderate-polarity derivative with unique solid-state interactions .
Research Implications
- Synthetic Chemistry : The sulfamoyl group offers a template for designing derivatives with tailored hydrogen-bonding networks.
- Material Science : Enhanced packing efficiency from sulfamoyl interactions could improve crystallinity in pharmaceutical formulations.
- Chromatography : Further studies are needed to quantify retention behavior and optimize separation protocols for sulfamoyl-containing benzoates .
Q & A
Q. What are the optimal synthetic routes for Phenacyl 4-methyl-3-sulfamoylbenzoate, and how do reaction conditions impact yield and purity?
The synthesis of phenacyl esters typically involves nucleophilic substitution or esterification reactions. For this compound, a two-step approach is recommended:
- Step 1 : Prepare 4-methyl-3-sulfamoylbenzoic acid via sulfonation of 4-methylbenzoic acid using chlorosulfonic acid, followed by reaction with ammonia to form the sulfamoyl group.
- Step 2 : Esterify the acid with phenacyl bromide under reflux in ethanol or acetone, using a base (e.g., KCO) to neutralize HBr. Microwave or ultrasound-assisted methods can reduce reaction time (from hours to minutes) and improve yields (61–85%) by enhancing reaction kinetics . Critical factors include stoichiometric control of phenacyl bromide, solvent polarity, and temperature (60–80°C). Impurities like unreacted acid or bromide derivatives require purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound?
Prioritize the following:
- NMR Spectroscopy : H and C NMR to confirm ester linkage (δ 4.8–5.2 ppm for phenacyl protons) and sulfamoyl group (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfamoyl).
- IR Spectroscopy : Peaks at ~1700 cm (C=O ester), 1320–1160 cm (S=O stretching), and 3350 cm (N-H sulfamoyl).
- HPLC/MS : For purity assessment and molecular ion confirmation ([M+H] expected at m/z ~347).
- X-ray Crystallography : To resolve structural ambiguities, particularly steric effects from the 4-methyl and 3-sulfamoyl groups .
Q. How does the compound’s solubility and stability influence experimental design?
The ester is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability studies indicate sensitivity to hydrolysis under acidic/basic conditions. For long-term storage, keep the compound in anhydrous environments at 2–8°C. Pre-formulate solutions with stabilizers (e.g., antioxidants like BHT) for biological assays to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?
The sulfamoyl group at position 3 acts as a meta-directing electron-withdrawing group, while the 4-methyl group provides steric hindrance. In nucleophilic aromatic substitution (e.g., with amines or alkoxides), reactivity is localized at the para position relative to the sulfamoyl group. Computational studies (DFT/B3LYP with 6-311G(d,p) basis sets) predict transition states where the methyl group stabilizes intermediates via hyperconjugation, reducing activation energy by ~5–10 kcal/mol compared to unsubstituted analogs .
Q. How can computational chemistry predict biological interactions of this compound with enzyme targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that the sulfamoyl group forms hydrogen bonds with catalytic residues (e.g., Tyr or Ser in hydrolases), while the phenacyl ester enhances hydrophobic interactions. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities, with ΔG values typically ranging from −8 to −12 kcal/mol for sulfamoyl benzoates. Validate predictions using enzyme inhibition assays (e.g., IC measurements) under varied pH and ionic strength to account for protonation states of the sulfamoyl group .
Q. What strategies resolve contradictions in reported biological activity data for sulfamoyl benzoate derivatives?
Discrepancies in IC or EC values often arise from:
- Assay Conditions : Variations in buffer pH (affecting sulfamoyl protonation) or co-solvents (e.g., DMSO >1% may denature proteins).
- Enzyme Isoforms : Selectivity for specific isoforms (e.g., COX-2 vs. COX-1) must be confirmed via isoform-specific inhibitors.
- Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis). Cross-validate data using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?
The 4-methyl group introduces steric hindrance, slowing reactions at the adjacent position but stabilizing intermediates through hyperconjugation. In oxidation reactions (e.g., with KMnO), the sulfamoyl group directs oxidation to the methyl group, yielding 4-carboxy-3-sulfamoylbenzoate. For reduction (e.g., LiAlH), the phenacyl ester is selectively reduced to a benzyl alcohol, leaving the sulfamoyl group intact. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-oxidation/reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
